![molecular formula C16H16N2O6S2 B2937734 (E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid CAS No. 795293-20-8](/img/structure/B2937734.png)
(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid, also known as Sulfasalazine, is a chemical compound that has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a prodrug, meaning that it is inactive until it is metabolized in the body. Sulfasalazine has been studied for its potential use in treating a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Aplicaciones Científicas De Investigación
Solar Cell Devices
Research has identified donor-acceptor organic dyes, including compounds structurally similar to (E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid, as significant contributors to the efficiency of dye-sensitized solar cells. A study highlighted the synthesis of two organic dyes differing only by the substitution of oxygen with sulfur within the donor unit. These dyes were tested in solar cell devices, achieving power conversion efficiencies over 6% under simulated conditions. Notably, a dye with sulfur substitution exhibited a higher open-circuit voltage compared to its counterpart, attributing this enhancement to a 25-fold increase in the regeneration rate constant under open circuit conditions. This research underscores the potential of sulfur-containing compounds in improving solar cell efficiencies (Robson et al., 2013).
Antibodies for Sulfonamide Antibiotics
Another application involves the development of an enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in milk samples. Using antibodies raised against specific haptens designed to target aminobenzenesulfonylamino moieties, this assay demonstrates the capacity for sensitive and selective detection of a broad range of sulfonamide antibiotic congeners. The innovative design of these immunoreagents, which includes the synthesis and application of sulfonamide-containing compounds, offers a promising tool for ensuring food safety and compliance with regulatory standards (Adrián et al., 2009).
Nanofiltration Membranes
In materials science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes show improved water flux for the treatment of dye solutions, demonstrating the critical role of sulfonic acid groups in enhancing water permeation and dye rejection. The introduction of sulfonated compounds into the membrane fabrication process not only improves the hydrophilicity of the active layer but also maintains high rejection rates for dyes, highlighting the compound's utility in advancing water treatment technologies (Liu et al., 2012).
Propiedades
IUPAC Name |
(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2/c17-25(21,22)14-6-3-13(4-7-14)11-18-26(23,24)15-8-1-12(2-9-15)5-10-16(19)20/h1-10,18H,11H2,(H,19,20)(H2,17,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXKHPXSNCLAHU-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

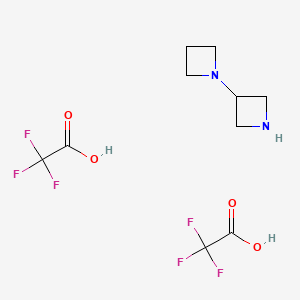
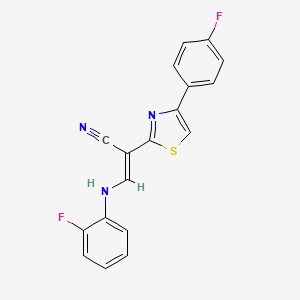

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide](/img/structure/B2937659.png)
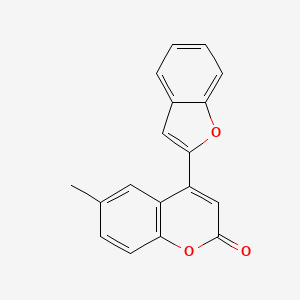
![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)
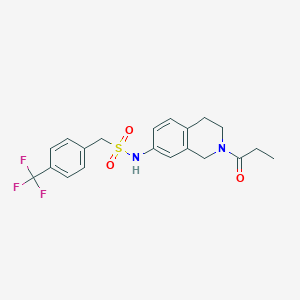
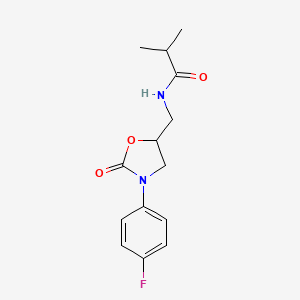
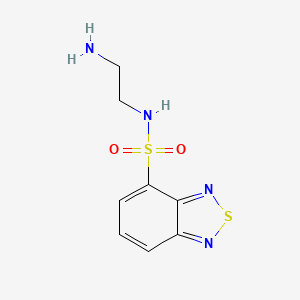
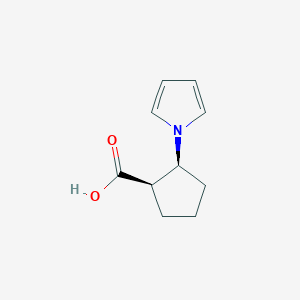
![N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2937669.png)


![Methyl 5-cyano-6-[(2,4-dichlorobenzyl)amino]-2-methylnicotinate](/img/structure/B2937674.png)